molecular formula C3H6KNO6S B099023 L-Serine O-sulfate potassium salt CAS No. 17436-02-1

L-Serine O-sulfate potassium salt

Cat. No. B099023
CAS RN: 17436-02-1
M. Wt: 223.25 g/mol
InChI Key: LXIPCUMLLKNUSU-DKWTVANSSA-M
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Description

L-Serine O-sulfate potassium salt is a compound related to the amino acid serine. It is a derivative where the serine molecule is modified by the addition of a sulfate group. This compound is of interest due to its interactions with biological systems, particularly in the context of NMDA receptor modulation and sulfate assimilation in plants .

Synthesis Analysis

The synthesis of L-serine O-sulfate can be achieved through the enzymatic activity of serine racemase, which catalyzes the elimination reaction of L-serine O-sulfate, producing sulfate, ammonia, and pyruvate . This reaction is significantly faster than the physiological racemization reaction of L-serine, making L-serine O-sulfate a potent inhibitor of D-serine synthesis .

Molecular Structure Analysis

The molecular structure of this compound has been studied in various contexts. For instance, the potassium salt of L-tyrosine-O-sulfate, a related compound, has been crystallized and its structure determined by X-ray diffraction, revealing a penta-coordinated potassium ion chelated to the sulfate and carboxyl oxygen atoms of the molecule . Although this study is on a tyrosine derivative, it provides insight into the potential coordination chemistry of L-serine O-sulfate potassium salts.

Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it has been shown to inhibit the synthesis of D-serine in primary astrocyte cultures, suggesting that it can modulate the activity of NMDA receptors . Additionally, the oxidation of L-serine by gold(III) complexes has been studied, indicating that L-serine can undergo oxidative decarboxylation and deamination .

Physical and Chemical Properties Analysis

The solubility of L-serine in aqueous potassium sulfate solutions has been investigated, providing insights into the solvation energetics and thermodynamics of amino acids in the presence of salts . The solubility is influenced by the salting-in and salting-out effects, which are determined by the relative solubility and the physicochemical factors affecting the amino acid . The partial molar volumes of L-serine in aqueous ammonium sulfate solutions have also been reported, showing that interactions between ions and charged/hydrophilic groups of the amino acids are predominant .

Scientific Research Applications

Solubility and Thermodynamics

  • Studies on amino acids like L-serine in aqueous sodium sulfate (Na2SO4) and potassium sulfate (K2SO4) have been conducted. These studies include measurements of solubilities using the 'gravimetric' method and calculations of solvation thermodynamic parameters, shedding light on solute-solvent and solvent-solvent interactions (Chowdhury et al., 2018).

Biochemical Interactions

  • Research has identified L-serine O-sulfate as a powerful inhibitor and alternative substrate for serine racemase, a brain enzyme. This compound inhibits the synthesis of D-serine, a modulator of NMDA receptors, suggesting its potential in conditions where overstimulation of these receptors is harmful (Panizzutti et al., 2001).

Plant Physiology

  • The effect of L-serine derivatives like O-acetyl-L-serine on sulfate assimilation in plants has been examined. Such compounds can influence key enzymes in sulfate assimilation, thereby affecting plant growth and development (Neuenschwander et al., 1991).

Structural Analysis

  • Structural studies have been conducted on salts of L-serine, like dipotassium O-phospho-L-serine hydrates. Such studies can provide insights into crystal packings, molecular geometries, and interactions crucial for understanding biochemical processes (Bryndal et al., 2004).

Molecular Spectroscopy

  • Investigations into the O-sulfation of L-serine and the structural and stability effects of protonation and deprotonation on L-serine have been conducted using IRMPD spectroscopy. This can provide valuable information for analytical proteomics (Paciotti et al., 2015).

Transcriptome Analysis

  • Studies have explored the transcriptome response of plants to compounds like O-acetyl-L-serine, which could reveal how plants respond to nutrient deprivation and other stresses (Hubberten et al., 2015).

Microbial Production

  • Research into the microbial production of L-serine from renewable feedstocks highlights the potential for efficient, sustainable production methods of this important amino acid (Zhang et al., 2018).

properties

IUPAC Name

potassium;[(2S)-2-amino-2-carboxyethyl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO6S.K/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/q;+1/p-1/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIPCUMLLKNUSU-DKWTVANSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)OS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)OS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6KNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635736
Record name Potassium O-sulfonato-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17436-02-1
Record name Potassium O-sulfonato-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does L-Serine O-sulfate potassium salt affect neuropathic pain according to the study?

A1: this compound acts as an inhibitor of serine racemase, the enzyme responsible for converting L-serine to D-serine []. The study demonstrates that D-serine plays a crucial role in the development of mechanical allodynia (increased pain sensitivity) following peripheral nerve injury like Chronic Constriction Injury (CCI) []. By inhibiting serine racemase, this compound reduces D-serine levels in the spinal cord. This, in turn, leads to a decrease in:

  • Nitric oxide (NO) production: D-serine normally promotes NO production by modulating neuronal nitric oxide synthase (nNOS) activity [].
  • NMDA receptor phosphorylation: D-serine enhances NMDA receptor function by increasing the phosphorylation of its GluN1 subunit [].

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